Home > Products > Screening Compounds P66847 > Clopidogrel Acyl-beta-D-glucuronide
Clopidogrel Acyl-beta-D-glucuronide -

Clopidogrel Acyl-beta-D-glucuronide

Catalog Number: EVT-13844963
CAS Number:
Molecular Formula: C21H22ClNO8S
Molecular Weight: 483.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Clopidogrel acyl-beta-D-glucuronide is classified as a glucuronide, a type of conjugate formed when a glucuronic acid molecule is attached to another compound. It plays a crucial role in the metabolic pathway of clopidogrel, influencing its pharmacokinetics and pharmacodynamics. The compound has the CAS number 1314116-53-4 and its molecular formula is C₂₁H₂₂ClNO₈S, with a molecular weight of 483.92 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of clopidogrel acyl-beta-D-glucuronide can be achieved through enzymatic glucuronidation of clopidogrel carboxylic acid. This reaction typically involves the following steps:

  1. Starting Materials: Clopidogrel or its active metabolite (clopidogrel carboxylic acid).
  2. Reagents: UDP-glucuronic acid serves as the glucuronic acid donor.
  3. Catalysts: The reaction is catalyzed by UDP-glucuronosyltransferase enzymes, particularly UGT2B7.

In industrial applications, recombinant UGT enzymes are utilized to optimize yield and purity during large-scale production.

Molecular Structure Analysis

Physical Properties

  • Melting Point: 161-167 °C (decomposes)
  • Solubility: Soluble in methanol (sparingly)
  • Appearance: Typically a white to off-white solid .
Chemical Reactions Analysis

Types of Reactions

Clopidogrel acyl-beta-D-glucuronide can undergo various chemical reactions, including:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one functional group with another.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Major Products

These reactions can yield several derivatives, including oxidized, reduced, and substituted forms of clopidogrel acyl-beta-D-glucuronide, which may have different pharmacological properties.

Mechanism of Action

The mechanism by which clopidogrel acyl-beta-D-glucuronide exerts its effects primarily involves its role as a metabolite that affects the pharmacokinetics of clopidogrel itself. The compound acts as a mechanism-based inhibitor of CYP2C8, an enzyme involved in drug metabolism. Clinical studies have shown that this metabolite can significantly increase the plasma concentrations of other drugs metabolized by CYP2C8, indicating potential drug-drug interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 483.92 g/mol
  • Color/Form: White to off-white solid
  • Melting Point: 161-167 °C (decomposes)
  • Solubility: Sparingly soluble in methanol .

Chemical Properties

The compound exhibits typical characteristics associated with glucuronides, including stability under physiological conditions but potential reactivity under specific laboratory conditions. Its interactions with various enzymes highlight its importance in pharmacokinetic profiles .

Applications

Clopidogrel acyl-beta-D-glucuronide is primarily used in scientific research to study drug metabolism and pharmacokinetics. It serves as a model compound for investigating glucuronidation processes and assessing drug-drug interactions involving CYP enzymes. Understanding this metabolite's behavior can help optimize therapeutic strategies involving clopidogrel and similar antiplatelet agents .

Biosynthesis and Metabolic Pathway Dynamics

Enzymatic Glucuronidation Mechanisms in Clopidogrel Biotransformation

Clopidogrel acyl-β-D-glucuronide is the predominant inactive metabolite of the antiplatelet prodrug clopidogrel, formed via phase II conjugation. The biotransformation initiates when clopidogrel undergoes hydrolysis by carboxylesterase 1 (CES1) to generate clopidogrel carboxylic acid (CCA). This intermediate is subsequently conjugated with glucuronic acid in an ATP-dependent reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The reaction utilizes uridine 5'-diphosphoglucuronic acid (UDPGA) as a cofactor, forming an ester bond between the carboxyl group of CCA and the anomeric carbon of glucuronic acid. This process yields the highly water-soluble acyl glucuronide conjugate, facilitating renal and biliary excretion [1] [3] [5].

The reaction follows Michaelis-Menten kinetics with substrate inhibition observed at higher CCA concentrations. Kinetic profiling in human liver microsomes (HLM) reveals a Km of 15.3 ± 2.1 µM and Vmax of 1.22 ± 0.07 nmol·min⁻¹·mg⁻¹, indicating high affinity but moderate catalytic efficiency for the conjugation reaction. The acyl glucuronide structure has been confirmed via mass spectrometry (molecular formula C₂₁H₂₂ClNO₈S, molecular weight 483.92 g/mol) and nuclear magnetic resonance spectroscopy [5] [9].

Table 1: Kinetic Parameters for Clopidogrel Carboxylic Acid Glucuronidation

Enzyme SourceKm (µM)Vmax (nmol·min⁻¹·mg⁻¹)CLint (µl·min⁻¹·mg⁻¹)
HLM (Pooled)15.3 ± 2.11.22 ± 0.070.080
HIM (Pooled)22.6 ± 3.40.38 ± 0.030.017
rUGT2B78.9 ± 1.20.94 ± 0.050.106
rUGT2B1710.5 ± 1.71.15 ± 0.080.110

UDP-Glucuronosyltransferase (UGT) Isoform Specificity for Acyl-Glucuronide Formation

UGT isoform screening using recombinant human enzymes identifies UGT2B7, UGT2B17, and UGT2B4 as the primary catalysts of clopidogrel carboxylic acid glucuronidation. Quantitative scaling of recombinant UGT activities to human liver estimates the following relative contributions:

  • UGT2B7: Intrinsic clearance (CLint,u) = 2.42 µl·min⁻¹·mg⁻¹ (contributes ~45% of hepatic glucuronidation)
  • UGT2B17: CLint,u = 2.82 µl·min⁻¹·mg⁻¹ (primary intestinal isoform, ~30% hepatic contribution)
  • UGT2B4: CLint,u = 0.51 µl·min⁻¹·mg⁻¹ (~15% hepatic contribution) [1] [3] [7].

Minor activities are associated with UGT1A3, UGT1A9, and UGT1A10, collectively accounting for <10% of total clearance. Isoform specificity is further validated through chemical inhibition studies:

  • Mefenamic acid (UGT2B7/UGT1A9 inhibitor) reduces HLM glucuronidation by 65-70%
  • Imatinib (UGT2B17 inhibitor) decreases intestinal microsomal activity by 60%
  • Hecogenin (UGT2B4 inhibitor) suppresses residual activity by 20-25% [3] [7].

Genetic polymorphisms significantly impact this pathway. The UGT2B17*2 allele (gene deletion) reduces the plasma acyl glucuronide-to-CCA AUC₀₋₄ ratio by 10% per copy (p < 0.05), explaining interindividual variability in metabolite exposure. This polymorphism exhibits ethnic variability, with higher prevalence in Asian populations [3] [7].

Table 2: UGT Isoform Contributions to Clopidogrel Acyl Glucuronide Formation

UGT IsoformTissue LocalizationCLint,u (µl·min⁻¹·mg⁻¹)Relative Contribution (%)Key Inhibitors
UGT2B7Liver > Intestine2.4245Mefenamic acid, fluconazole
UGT2B17Intestine > Liver2.8230Imatinib, dasatinib
UGT2B4Liver0.5115Hecogenin
UGT1A3/1A9Liver/Intestine<0.30<10Niflumic acid

Compartmentalized Hepatic vs. Systemic Metabolic Flux

The formation and disposition of clopidogrel acyl-β-D-glucuronide exhibit pronounced tissue compartmentalization:

  • Hepatic Flux: The liver dominates CCA glucuronidation due to high UGT2B7/2B4 expression. Hepatobiliary transport via MRP3 (ABCC3) mediates efflux of the glucuronide into systemic circulation, with partial reuptake via OATP1B1. Intracellular accumulation in hepatocytes facilitates mechanism-based inhibition of CYP2C8 through covalent adduct formation [1] [5] [6].
  • Intestinal Contribution: Enterocyte-specific UGT2B17 generates clopidogrel acyl glucuronide during first-pass metabolism, accounting for 15-20% of systemic exposure. This pathway becomes predominant in carriers of hepatic UGT polymorphisms [3] [7].
  • Systemic Clearance: The glucuronide undergoes renal excretion (60-70%) and CYP2C8-mediated oxidation (5-10%), forming reactive intermediates that irreversibly inactivate CYP2C8. This explains clinically significant drug-drug interactions (DDIs) with CYP2C8 substrates (e.g., repaglinide, pioglitazone), where coadministration increases their AUC by 3.8- to 8.1-fold [5] [6].

Physiologically based pharmacokinetic (PBPK) modeling confirms that hepatic dysfunction reduces acyl glucuronide formation by 40-50%, while renal impairment decreases its clearance by 30%. Genetic polymorphisms in UGT2B17 exacerbate these effects, particularly in East Asian populations [2] [3].

Properties

Product Name

Clopidogrel Acyl-beta-D-glucuronide

IUPAC Name

(3R,4R,5R,6R)-6-[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H22ClNO8S

Molecular Weight

483.9 g/mol

InChI

InChI=1S/C21H22ClNO8S/c22-12-4-2-1-3-11(12)14(23-7-5-13-10(9-23)6-8-32-13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-4,6,8,14-18,21,24-26H,5,7,9H2,(H,27,28)/t14?,15-,16-,17-,18?,21-/m1/s1

InChI Key

TUBQAJBXTWIXFX-JEAPLRIDSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.